molecular formula C19H31NO3S B12193833 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine

3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine

Cat. No.: B12193833
M. Wt: 353.5 g/mol
InChI Key: QDDLJCHPBOHLEX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a phenyl ring, which is further substituted with a pentyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the pentyloxy-substituted phenyl ring differentiates it from simpler piperidine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

Molecular Formula

C19H31NO3S

Molecular Weight

353.5 g/mol

IUPAC Name

3,5-dimethyl-1-(3-methyl-4-pentoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C19H31NO3S/c1-5-6-7-10-23-19-9-8-18(12-17(19)4)24(21,22)20-13-15(2)11-16(3)14-20/h8-9,12,15-16H,5-7,10-11,13-14H2,1-4H3

InChI Key

QDDLJCHPBOHLEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C

Origin of Product

United States

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